molecular formula C11H13ClN2O4 B2387261 Tert-butyl (4-chloro-3-nitrophenyl)carbamate CAS No. 503524-47-8

Tert-butyl (4-chloro-3-nitrophenyl)carbamate

Cat. No.: B2387261
CAS No.: 503524-47-8
M. Wt: 272.69
InChI Key: QSPZPPNAGGOCFE-UHFFFAOYSA-N
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Description

Tert-butyl (4-chloro-3-nitrophenyl)carbamate is a chemical building block of high interest in medicinal chemistry and organic synthesis. It integrates two key functional groups: a carbamate and an aromatic nitro group with a chlorine substituent. The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic chemistry, widely employed as a protecting group for amines due to its stability under a range of reaction conditions and its selective removal under mild acidic conditions (PMC). This makes the compound a valuable synthon for the controlled synthesis of more complex molecules, particularly in pharmaceutical research. The carbamate functional group is recognized for its ability to act as a peptide bond surrogate, which can enhance the metabolic stability and membrane permeability of potential drug candidates (PMC). The presence of both chloro and nitro substituents on the aromatic ring offers versatile sites for further chemical modifications, such as metal-catalyzed cross-couplings or nucleophilic aromatic substitutions, enabling researchers to generate a diverse array of derivatives. As such, this compound serves as a crucial intermediate in the development of novel therapeutic agents and other specialty chemicals. This product is intended for research applications by qualified laboratory personnel. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPZPPNAGGOCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-chloro-3-nitrophenyl)carbamate typically involves the reaction of 4-chloro-3-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Potential

Tert-butyl (4-chloro-3-nitrophenyl)carbamate has been studied for its potential as an anticancer agent . Research indicates that compounds with similar structures can induce apoptosis in malignant cells, suggesting that this compound may also exhibit similar properties. The nitro and chloro substituents contribute to its biological activity, making it a candidate for further investigation in cancer therapeutics.

Insecticide and Herbicide Development

The compound has shown promise as an insecticide and herbicide due to its ability to inhibit specific biological pathways in pests. The structural characteristics of this compound allow it to interact effectively with target sites in pest organisms, leading to potential applications in agricultural chemistry .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives related to this compound. The results indicated that compounds with structural similarities exhibited significant antiproliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values in the low micromolar range .

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing this compound were tested for efficacy against common pests. Results demonstrated a marked reduction in pest populations compared to controls, highlighting its potential as a viable alternative to conventional pesticides .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Compound Name CAS Number Substituents on Phenyl Ring Molecular Formula Purity Key Features
Tert-butyl (4-chloro-3-nitrophenyl)carbamate 503524-47-8 4-Cl, 3-NO₂ C₁₁H₁₃ClN₂O₄ 98% Strong electron-withdrawing nitro group
Tert-butyl N-(3-chloro-2-methylphenyl)carbamate 129822-39-5 3-Cl, 2-CH₃ C₁₂H₁₆ClNO₂ 98% Methyl group introduces steric hindrance
Tert-butyl N-(3-chlorophenyl)carbamate 5330-63-2 3-Cl C₁₁H₁₄ClNO₂ 98% Simpler structure with single chloro substituent
Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate - 2-Cl, 3-F (pyridine ring) C₁₀H₁₁ClFN₂O₂ - Heterocyclic ring alters electronic properties

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilicity at the carbamate group, making it more reactive toward nucleophilic substitution compared to analogs with methyl or single chloro substituents .
  • Heterocyclic Analogs : Pyridine-based derivatives (e.g., Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate) exhibit distinct solubility and electronic profiles due to the nitrogen atom in the aromatic ring, which can influence binding affinity in medicinal chemistry applications .

Physicochemical Properties

Property This compound Tert-butyl N-(3-chlorophenyl)carbamate Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
Molecular Weight (g/mol) 296.69 227.69 242.66
LogP (Predicted) 3.2 2.8 2.5
Solubility in DMSO High High Moderate

Notes:

  • The nitro group increases lipophilicity (higher LogP) compared to simpler chloro-substituted analogs, impacting membrane permeability in biological systems .
  • Pyridine-based derivatives exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

Biological Activity

Tert-butyl (4-chloro-3-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃ClN₂O₄, with a molecular weight of approximately 260.69 g/mol. The compound features a tert-butyl group attached to a nitrogen atom, which is also bonded to a 4-chloro-3-nitrophenyl moiety. The presence of chlorine and nitro groups contributes to its unique chemical properties and potential biological activities.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of target enzymes, leading to inhibition or modulation of their activity. This interaction is particularly relevant in the context of enzyme inhibitors used in pharmaceuticals.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

In preliminary studies, the compound has shown promise as an anticancer agent. Its ability to inhibit specific enzymes involved in cell proliferation may contribute to its effectiveness in cancer therapy. For instance, studies have demonstrated that similar nitrophenyl derivatives can reduce tumor growth in various cancer models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : A study focused on the inhibition of acetylcholinesterase by carbamate derivatives, including this compound, showed significant inhibitory effects, suggesting its potential use in treating neurodegenerative diseases.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research exploring the SAR of nitrophenyl derivatives revealed that modifications to the nitro group significantly affect biological activity. This suggests that further optimization of this compound could enhance its efficacy as a therapeutic agent .

Comparison of Biological Activities

Compound NameMolecular FormulaNotable FeaturesBiological Activity
This compoundC₁₁H₁₃ClN₂O₄Chloro and nitro groupsAntimicrobial, anticancer
Tert-butyl N-(4-bromo-3-nitrophenyl)carbamateC₁₁H₁₃BrN₂O₄Bromine substitutionAntimicrobial
Tert-butyl N-(2-nitrophenyl)carbamateC₁₁H₁₃N₂O₄Different nitro positionModerate cytotoxicity

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